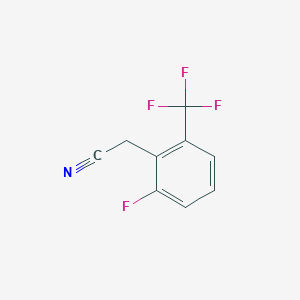

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLYZUWDTDYATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372170 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-34-0 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible and robust synthetic pathway, including experimental protocols and expected quantitative data, compiled from established chemical literature and analogous procedures.

Synthetic Pathway Overview

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is proposed as a two-step process. The first step involves the free-radical bromination of 2-fluoro-6-(trifluoromethyl)toluene to yield the intermediate, 2-fluoro-6-(trifluoromethyl)benzyl bromide. The subsequent step is a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide anion to afford the final product.

Caption: Proposed two-step synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide

This procedure is adapted from the established methods for the benzylic bromination of substituted toluenes.

Materials:

-

2-Fluoro-6-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-6-(trifluoromethyl)benzyl bromide.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

This protocol is based on standard nucleophilic substitution reactions for the preparation of benzyl cyanides.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetone or a mixture of Ethanol and Water

-

Ethyl acetate or Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-6-(trifluoromethyl)benzyl bromide (1.0 eq) in acetone or an ethanol/water mixture.

-

Add sodium cyanide or potassium cyanide (1.2-1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (ethyl acetate or diethyl ether).

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis, based on typical yields and physical properties of analogous compounds.

Table 1: Reactant and Product Quantities (based on 10g of starting material)

| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mol) | Expected Product (g) |

| 2-Fluoro-6-(trifluoromethyl)toluene | 180.13 | 10.0 | 0.0555 | - |

| N-Bromosuccinimide | 177.98 | 10.8 | 0.0607 | - |

| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | 259.03 | - | - | 11.5 - 12.9 |

| Sodium Cyanide | 49.01 | 3.26 | 0.0666 | - |

| 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | 203.14 | - | - | 9.0 - 10.1 |

Table 2: Physical and Spectroscopic Data

| Compound | Appearance | Boiling Point (°C) | Density (g/mL) | Key Spectroscopic Data |

| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | Colorless to light yellow liquid | Not readily available | Not readily available | ¹H NMR: δ ~4.6 (s, 2H, CH₂Br); ¹⁹F NMR: signals for Ar-F and CF₃ |

| 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | Colorless to pale yellow liquid[1] | 229 °C (lit.)[2] | 1.363 g/mL at 25 °C (lit.)[2] | ¹H NMR: δ ~3.9 (s, 2H, CH₂CN); ¹³C NMR: signal for CN ~117 ppm; ¹⁹F NMR: signals for Ar-F and CF₃ |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Workflow for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Disclaimer: The provided experimental protocols are based on analogous chemical transformations and should be adapted and optimized for the specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Special care should be taken when handling toxic reagents such as sodium or potassium cyanide.

References

In-Depth Technical Guide: 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

CAS Number: 179946-34-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenylacetonitrile scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutic agents. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores the broader context of trifluoromethylated compounds in drug development. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules, suggesting its potential as a valuable building block for the synthesis of enzyme inhibitors and other therapeutic candidates.

Chemical and Physical Properties

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the molecule's reactivity and physical characteristics.

Table 1: Physicochemical Properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

| Property | Value | Reference |

| CAS Number | 179946-34-0 | N/A |

| Molecular Formula | C₉H₅F₄N | N/A |

| Molecular Weight | 203.14 g/mol | N/A |

| Boiling Point | 229 °C (lit.) | [1] |

| Density | 1.363 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.449 (lit.) | [1] |

Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

General Experimental Protocol: Cyanation of 2-Fluoro-6-(trifluoromethyl)benzyl Bromide

This protocol is adapted from the synthesis of similar phenylacetonitrile derivatives and should be optimized for the specific substrate.

Starting Material: 2-Fluoro-6-(trifluoromethyl)benzyl bromide Reagent: Sodium Cyanide (or Potassium Cyanide) Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or an alcohol/water mixture.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with 2-Fluoro-6-(trifluoromethyl)benzyl bromide and the chosen solvent.

-

Cyanide Addition: Sodium cyanide (or potassium cyanide) is added portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50-80°C and stirred for several hours. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

dot

Caption: Synthetic workflow for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl groups is a widely employed strategy in modern drug design.[3][4] The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] These properties are crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

While there is a lack of specific studies on the biological activity of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile itself, its structural components are found in various pharmacologically active compounds. For instance, fluorinated ketones and other derivatives are known to act as potent inhibitors of hydrolytic enzymes.[5] The nitrile group can also be a key pharmacophore or a precursor to other functional groups in drug molecules.

Potential as a Building Block for Enzyme Inhibitors

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can influence the reactivity of the nitrile group and the adjacent methylene bridge. This makes 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile an attractive starting material for the synthesis of more complex molecules designed to interact with specific enzyme active sites.

dot

Caption: Role as a building block in drug discovery.

Conclusion

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while not extensively detailed in the literature for this specific isomer, can be reliably achieved through established chemical transformations. The unique combination of fluorine and a trifluoromethyl group on the phenylacetonitrile scaffold provides a strong foundation for the development of novel therapeutic agents with enhanced pharmacological properties. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 179946-34-0 [chemicalbook.com]

- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. jelsciences.com [jelsciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in modern medicinal and agrochemical research. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the phenylacetonitrile scaffold imparts distinct electronic and lipophilic characteristics, making it a valuable building block in the synthesis of novel bioactive molecules.

Core Properties and Identification

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. Its structural attributes are pivotal to its reactivity and utility in organic synthesis.

| Identifier | Value |

| IUPAC Name | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetonitrile |

| CAS Number | 179946-34-0 |

| Molecular Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol |

| Synonyms | 2-Fluoro-6-trifluoromethylbenzyl cyanide |

Physicochemical Data

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The presence of the trifluoromethyl group significantly influences its physical characteristics.

| Property | Value | Source |

| Boiling Point | 229 °C (lit.) | [1] |

| Density | 1.363 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n 20/D) | 1.449 (lit.) | [1] |

| Flash Point | >230 °F (>110 °C) | |

| Appearance | Colorless to pale-yellow liquid (assumed based on similar compounds) | |

| Solubility | Slightly soluble in acetonitrile and chloroform. Low solubility in water is expected due to its non-polar nature. |

Chemical Properties and Reactivity

The chemical behavior of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is dictated by the interplay of its functional groups: the nitrile, the aromatic ring, and the electron-withdrawing fluoro and trifluoromethyl substituents.

-

Nitrile Group Reactivity : The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to form the corresponding carboxylic acid (2-fluoro-6-(trifluoromethyl)phenylacetic acid) or reduced to yield the primary amine (2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-amine). These transformations open avenues for creating a diverse range of derivatives.

-

Active Methylene Group : The methylene bridge (-CH₂-) adjacent to the nitrile and the aromatic ring possesses acidic protons. This "active methylene" characteristic allows for deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

-

Aromatic Ring Substitution : The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common for fluorinated benzenes compared to those with other leaving groups.

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific biological activities for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile are not extensively documented in public literature, its structural motifs are present in various pharmacologically active compounds. It serves as a critical intermediate for synthesizing more complex molecules that may target a range of biological pathways.

The trifluoromethyl group, in particular, is known to improve the pharmacokinetic profile of drug molecules by blocking metabolic oxidation and increasing membrane permeability. Therefore, this compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Research on derivatives of similar compounds has explored potential anti-inflammatory and antimicrobial activities.

Caption: Role as a building block in a typical drug discovery pipeline.

Experimental Protocols

General Synthesis Methodology

Reaction: Nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)benzyl bromide with a cyanide salt.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzyl bromide

-

Sodium cyanide or Potassium cyanide

-

Solvent (e.g., ethanol, water, or a biphasic system with a phase-transfer catalyst)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzyl bromide in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium cyanide (or potassium cyanide). The molar excess of the cyanide salt is typically required.

-

The reaction mixture is heated to reflux and stirred for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted multiple times with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield the final 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization

The identity and purity of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show characteristic signals for the aromatic protons and the methylene protons. The chemical shifts and coupling patterns would be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups.

-

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy : To identify the characteristic nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹.

Due to the lack of publicly available spectral data for this specific isomer, experimental determination is necessary for full characterization.

Safety, Handling, and Storage

Hazard Identification: Based on data for similar compounds, 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is expected to be harmful.

-

GHS Hazard Statements : Likely to include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). May also cause skin and eye irritation.

Precautionary Measures:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 : IF ON SKIN: Wash with plenty of water.

-

P304 + P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly closed.

-

It is reported to be hygroscopic; therefore, storage under an inert atmosphere is recommended.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

References

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic nitrile of interest to researchers, scientists, and drug development professionals. This document details the compound's key physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.

Core Compound Properties

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic compound with the chemical formula C₉H₅F₄N. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological properties.

Quantitative Data Summary

The key quantitative properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 203.14 g/mol | [1] |

| Molecular Formula | C₉H₅F₄N | [1] |

| CAS Number | 179946-34-0 | [1][2] |

| Density | 1.363 g/mL at 25 °C | [1][2] |

| Boiling Point | 229 °C | [2] |

| Refractive Index | n20/D 1.449 | [1][2] |

Synthesis and Experimental Protocols

Representative Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

This protocol is based on the general synthesis of substituted phenylacetonitriles and is provided as a representative method.

Reaction Principle:

The synthesis proceeds via a nucleophilic substitution reaction where the cyanide ion (CN⁻) displaces the bromide from 2-Fluoro-6-(trifluoromethyl)benzyl bromide.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water.

-

Addition of Cyanide: To the stirred solution, add a slight molar excess of sodium cyanide.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Potential Applications in Medicinal Chemistry

While specific biological activities of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile are not extensively documented, the structural motifs present in the molecule are of significant interest in drug discovery. The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability of drug candidates. Phenylacetonitrile derivatives, in general, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. Research into structurally similar compounds, such as 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, suggests potential for the development of novel anti-inflammatory and antimicrobial agents[3].

Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Caption: General experimental workflow for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

References

- 1. 179946-34-0 CAS MSDS (2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 179946-34-0 [chemicalbook.com]

- 3. 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, 97% [benchchem.com]

In-Depth Technical Guide: 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the phenyl ring imparts distinct electronic properties that can influence the pharmacokinetic and pharmacodynamic profiles of derivative molecules. This document provides a comprehensive overview of the structure, properties, and a potential synthetic route for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. While specific biological activity and detailed experimental data for this compound are not extensively available in the public domain, this guide consolidates the known information and provides a framework for its synthesis and characterization.

Chemical Structure and Properties

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is characterized by a phenylacetonitrile core with a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the benzene ring.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 179946-34-0 | [1][2] |

| Molecular Formula | C₉H₅F₄N | [1][2] |

| Molecular Weight | 203.14 g/mol | [1] |

| Boiling Point | 229 °C (lit.) | [1] |

| Density | 1.363 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.449 (lit.) | [1] |

Synthesis

Proposed Synthetic Pathway:

Experimental Protocol (Hypothetical, based on related syntheses):

This protocol is a generalized procedure based on common methods for the synthesis of arylacetonitriles from benzyl halides and should be optimized for this specific substrate.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (or Potassium cyanide)

-

Ethanol

-

Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzyl bromide in ethanol.

-

In a separate flask, prepare a solution of sodium cyanide in water.

-

Slowly add the aqueous sodium cyanide solution to the ethanolic solution of the benzyl bromide with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization: The structure of the synthesized 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile should be confirmed by spectroscopic methods, including:

-

¹H NMR: To confirm the presence and splitting patterns of the aromatic and methylene protons.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: To characterize the fluorine-containing groups.

-

IR Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3] The trifluoromethyl group can increase metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] The fluorine atom can also modulate pKa, conformation, and membrane permeability.

While specific biological data for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is not publicly available, its structure suggests potential as a key intermediate or scaffold for the synthesis of a variety of biologically active compounds. The phenylacetonitrile moiety is a common feature in many pharmaceuticals.

Potential Logical Workflow for Utilizing this Compound in Drug Discovery:

Conclusion

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile represents a promising building block for the development of novel pharmaceuticals. Its synthesis, while not explicitly detailed in the scientific literature, can be reasonably approached through established chemical transformations. The unique combination of its substituents makes it an attractive scaffold for generating libraries of compounds for biological screening. Further research is warranted to fully elucidate the synthetic methodologies and to explore the biological activities of its derivatives. This guide provides a foundational understanding for researchers to initiate such investigations.

References

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile (CAS No. 179946-34-0), intended for researchers, scientists, and professionals in drug development.[1] This document synthesizes critical information from safety data sheets to ensure safe handling and use in a laboratory setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

| Property | Value |

| Molecular Formula | C9H5F4N |

| Molecular Weight | 203.14 g/mol [2] |

| Appearance | White to off-white solid[2] |

| Boiling Point | 229 °C (lit.)[1][2] |

| Density | 1.363 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.449 (lit.)[1][2] |

| Flash Point | >230 °F[2] |

| Solubility | Slightly soluble in acetonitrile and chloroform.[2] Low solubility in water is expected due to its non-polar nature.[3] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates that 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is toxic if swallowed and causes skin and serious eye irritation.[4]

GHS Classification Summary

| Category | Classification |

| Acute Toxicity, Oral | Category 3[4] |

| Skin Corrosion/Irritation | Category 2[4] |

| Serious Eye Damage/Eye Irritation | Category 2A[4] |

Label Elements

-

Pictogram:

-

Signal Word: Danger[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[4][5]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[4][5]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[4][5]

Below is a logical diagram illustrating the relationship between the GHS hazard classification and the required precautionary measures.

Caption: GHS Hazards and Corresponding Precautionary Actions.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, based on the available data, it is considered toxic upon single ingestion and causes skin and eye irritation.[4]

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | Toxic after single ingestion.[4] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Mutagenic Effects | No information available.[6] |

| Reproductive Effects | No information available.[6] |

| Teratogenicity | No information available.[6] |

| STOT-Single Exposure | May cause respiratory irritation.[7] |

| STOT-Repeated Exposure | No information available.[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile are not publicly available. The classifications are typically based on standardized testing guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Assays are generally conducted following OECD Test Guideline 423, where the substance is administered orally to fasted animals at sequential dose levels. Clinical signs, body weight changes, and mortality are observed to determine the acute toxic category.

-

Skin Irritation: This is typically assessed using OECD Test Guideline 404, which involves applying the substance to the shaved skin of an animal and observing for signs of erythema and edema.

-

Eye Irritation: OECD Test Guideline 405 is the standard method, where the substance is applied to the eye of an animal, and the degree of ocular lesions is assessed.

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following workflow outlines the recommended first-aid procedures.

Caption: First-Aid Procedures for Exposure.

Handling and Storage

Safe Handling:

-

Work in a well-ventilated area or under a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[4]

-

Avoid the formation of dust and aerosols.[7]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Store away from incompatible materials such as oxidizing agents and acids.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for Handling Accidental Releases.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Upon combustion, it may decompose to generate poisonous fumes, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Stability and Reactivity

-

Reactivity: No data available.[4]

-

Chemical Stability: Stable under normal storage conditions.[4]

-

Possibility of Hazardous Reactions: None under normal processing.[4][6]

-

Incompatible Materials: Oxidizing agents, reducing agents, and acids.[4][6]

Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated area. A local exhaust system or a closed system is recommended.[4] Ensure that eyewash stations and safety showers are close to the workstation.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

-

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[4] Waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not let the product enter drains.[4][7]

References

- 1. 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 179946-34-0 [chemicalbook.com]

- 2. 179946-34-0 CAS MSDS (2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Fluoro-6-(Trifluoromethyl)Phenylacetonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-Fluoro-6-(Trifluoromethyl)Phenylacetonitrile 98% | CAS 211688-48-1 | High Purity Manufacturer & Supplier China [nj-finechem.com]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile.[1][2][3] Its structure, featuring a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, makes it a compound of interest in medicinal chemistry and materials science. The unique properties imparted by these functional groups, such as altered lipophilicity, metabolic stability, and binding interactions, are highly valuable in the design of novel therapeutic agents and functional materials.[4][5][6] This document provides a comprehensive overview of the available technical data on 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, focusing on its chemical and physical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 179946-34-0 | [1][3][7][8] |

| Molecular Formula | C₉H₅F₄N | [1][2][3][7] |

| Molecular Weight | 203.14 g/mol | [1][2][7] |

| Boiling Point | 229 °C (lit.) | [1][7] |

| Density | 1.363 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index (n²⁰/D) | 1.449 (lit.) | [1][7] |

| Flash Point | >230 °F | [1] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Solubility in Water | Low | [9] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) | [9] |

| Storage Temperature | Refrigerator, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

A potential synthetic route could be conceptualized as a nucleophilic attack of a cyanide anion on a suitable benzyl halide precursor, as illustrated in the logical relationship diagram below.

Caption: Conceptual synthetic pathway for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Applications in Drug Development

While specific applications of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile in drug development are not extensively documented, the incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[5][6] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, which can lead to improved efficacy and pharmacokinetics.[4] Phenylacetonitrile derivatives, in general, serve as versatile intermediates in the synthesis of various pharmaceuticals.

Safety and Handling

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn. It is recommended to store the compound in a cool, dry place away from heat and ignition sources.[9] It should be kept in a tightly closed container and stored separately from oxidizing agents, acids, and bases.[9]

Conclusion

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and application data are currently limited in the public domain, its structural features suggest it could be a valuable building block for the synthesis of novel molecules with desirable properties. Further research is needed to fully explore the synthetic utility and potential applications of this compound.

References

- 1. 179946-34-0 CAS MSDS (2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-10-6 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. jelsciences.com [jelsciences.com]

- 7. 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 179946-34-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 2-Fluoro-6-(Trifluoromethyl)Phenylacetonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic and physical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile (CAS RN: 179946-34-0). Due to a lack of extensive experimental data in the public domain for this specific compound, this document also outlines standard experimental protocols for determining key thermodynamic properties, offering a framework for further research and characterization.

Core Physicochemical and Thermodynamic Data

The following table summarizes the currently available quantitative data for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile. It is important to note that much of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₄N | [1][2] |

| Molecular Weight | 203.14 g/mol | [1] |

| Boiling Point | 229 °C (lit.) | [1][3][4] |

| Density | 1.363 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.449 (lit.) | [1][3] |

| Vapor Pressure | 0.233 mmHg at 25°C | [4] |

| Flash Point | 110 °C | [4] |

| Physical State | Solid (White to Off-White Low-Melting) | [4] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | [4] |

Experimental Protocols for Thermodynamic Characterization

To augment the existing data, the following are detailed methodologies for key experiments used to determine the fundamental thermodynamic properties of organic compounds like 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic property. For organic compounds, this is often determined using static bomb combustion calorimetry.[5][6]

Methodology:

-

Sample Preparation: A precisely weighed pellet of the solid 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is placed in a crucible within a combustion bomb. A known length of ignition wire is placed in contact with the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

-

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]

-

Calculation: The change in internal energy (ΔU) of the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of combustion (ΔcH°) is then determined from ΔU, and subsequently, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law.

Measurement of Heat Capacity and Enthalpies of Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring heat capacity (Cp) and the enthalpies of phase transitions, such as melting (enthalpy of fusion).[7]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically involving a linear heating rate over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed.

-

Heat Capacity Measurement: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.

-

Enthalpy of Fusion Measurement: As the sample melts, a characteristic endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°), which can be quantified by calibrating the instrument with a standard of known melting enthalpy, such as indium.

Vapor Pressure Determination by the Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.[5][7]

Methodology:

-

Apparatus: The core of the apparatus is an effusion cell, which is a small, thermostated container with a tiny orifice of known area. The cell is housed in a high-vacuum chamber.

-

Sample Loading: A sample of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is placed in the effusion cell.

-

Measurement: The cell is heated to a precise temperature, and the mass loss of the sample over a specific time interval is measured. This mass loss is due to the effusion of vapor through the orifice into the vacuum.

-

Calculation: The vapor pressure (p) can be calculated from the rate of mass loss using the Knudsen equation: p = (Δm/Δt) * (1/A) * √(2πRT/M) where Δm is the mass loss, Δt is the time interval, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.[7]

Logical Workflow for Thermodynamic Analysis

The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a chemical compound.

References

- 1. 179946-34-0 CAS MSDS (2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2-FLUORO-6-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 179946-34-0 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 7. eng.uc.edu [eng.uc.edu]

The Strategic Utility of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile in Advanced Pharmaceutical Synthesis

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. This technical guide delves into the core applications of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, a key intermediate that has garnered significant attention for its role in the synthesis of complex, biologically active molecules, particularly in the realm of Janus kinase (JAK) inhibitors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical data, detailed experimental protocols, and visualizations of its synthetic utility.

Physicochemical Properties and Specifications

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile characterized by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. These structural features impart unique electronic properties and steric influences that are highly advantageous in medicinal chemistry. The trifluoromethyl group, a well-established bioisostere for a methyl group, can enhance metabolic stability and binding affinity of a drug candidate, while the fluorine atom can modulate pKa and improve cell membrane permeability.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 179946-34-0 | [1] |

| Molecular Formula | C₉H₅F₄N | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| Boiling Point | 229 °C (lit.) | [1] |

| Density | 1.363 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.449 (lit.) | [1] |

Synthesis and Experimental Protocol

General Experimental Protocol for the Synthesis of 2-Substituted Phenylacetonitriles:

This protocol is based on the reaction of a substituted benzyl bromide with a cyanide salt.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzyl bromide

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-Fluoro-6-(trifluoromethyl)benzyl bromide (1.0 eq) and potassium cyanide (1.5-2.0 eq) in a solution of absolute ethanol and water is prepared.

-

The reaction mixture is stirred and heated under reflux for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The remaining aqueous mixture is diluted with water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate or magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of the crude 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile can be achieved by vacuum distillation.

Note: This is a generalized protocol and optimization of reaction conditions, including stoichiometry, solvent ratios, temperature, and reaction time, may be necessary to achieve optimal yield and purity.

Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is its use as a crucial intermediate in the synthesis of potent and selective Janus kinase (JAK) inhibitors. Specifically, it has been identified as a building block for the synthesis of {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, a compound with potential therapeutic applications in inflammatory and autoimmune diseases.

The synthesis of this complex molecule involves a multi-step pathway where the 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile moiety is incorporated to form a key fragment of the final drug substance. The nitrile group of this intermediate serves as a versatile handle for further chemical transformations, ultimately leading to the formation of the isonicotinoyl portion of the JAK inhibitor.

The following DOT script outlines the logical relationship of this intermediate in a hypothetical synthetic pathway for a JAK inhibitor.

Spectroscopic Data

While specific, officially published spectroscopic data for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is not widely available, data for the closely related compound, 2-(trifluoromethyl)phenylacetonitrile, can provide valuable insights for characterization.[3] Researchers can expect similar characteristic peaks in IR, NMR, and MS analyses, with shifts attributable to the presence of the ortho-fluoro substituent.

Expected Spectroscopic Features:

-

¹H NMR: Aromatic protons will appear as multiplets in the aromatic region, and a characteristic singlet for the benzylic protons (CH₂) will be observed.

-

¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the nitrile carbon, and the trifluoromethyl carbon will be present. The carbon atoms attached to fluorine will show characteristic coupling.

-

¹⁹F NMR: A singlet for the CF₃ group and another signal for the aromatic fluorine atom.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) stretch, C-F bonds, and aromatic C-H and C=C bonds are expected.

-

Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups will be observed.

Conclusion

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its unique structural features make it an attractive building block for the development of novel therapeutics, particularly in the area of JAK inhibitors. This technical guide provides a foundational understanding of its properties, synthesis, and applications, offering a valuable resource for scientists engaged in the design and execution of complex synthetic routes. Further research into the development of optimized and scalable synthetic protocols for this intermediate will undoubtedly accelerate the discovery of new and improved medicines.

References

Unveiling the Genesis of a Key Synthetic Building Block: The Discovery and History of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For researchers, scientists, and professionals in drug development, understanding the origins and synthetic evolution of key chemical intermediates is paramount. This in-depth technical guide illuminates the discovery and history of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.

While the precise moment of the first synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader advancements in the synthesis of fluorinated organic compounds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals.

Physicochemical Properties and Identification

Key identifiers and physicochemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile are summarized below, providing a foundational dataset for its application in research and development.

| Property | Value |

| Chemical Formula | C₉H₅F₄N[1] |

| Molecular Weight | 203.14 g/mol [1] |

| CAS Number | 179946-34-0[1] |

| Boiling Point | 229 °C (lit.)[1] |

| Density | 1.363 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.449 (lit.)[1] |

Postulated Synthetic Pathways

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile can be logically deduced from established methods for the preparation of substituted phenylacetonitriles. A primary and highly plausible route involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

A general workflow for this synthetic approach is outlined below:

Caption: Plausible synthetic workflow for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

This transformation is a standard method for the formation of nitriles and is widely documented for a variety of substituted benzyl halides.

Detailed Experimental Protocol (Hypothetical)

Based on analogous preparations of similar phenylacetonitrile derivatives, a detailed experimental protocol for the synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile can be proposed. The following protocol is a representative example and may require optimization for specific laboratory conditions.

Objective: To synthesize 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile from 2-Fluoro-6-(trifluoromethyl)benzyl bromide.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Water (deionized)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a mixture of water and ethanol.

-

Addition of Starting Material: To the stirred solution, add 2-Fluoro-6-(trifluoromethyl)benzyl bromide dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Quantitative Data from Analogous Syntheses:

| Analogous Compound | Starting Material | Reagents | Solvent | Yield |

| 2-(Trifluoromethyl)phenylacetonitrile | o-Trifluoromethylbenzyl bromide | KCN | Ethanol/Water | ~48%[2] |

| 2-Methylbenzyl cyanide | o-Methylbenzyl chloride | NaCN | Water | -[3] |

| Benzyl cyanide | Benzyl chloride | NaCN | Ethanol/Water | 80-90%[4] |

Significance and Applications

The unique substitution pattern of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile makes it a valuable intermediate in several areas of chemical research:

-

Medicinal Chemistry: The introduction of the 2-fluoro-6-(trifluoromethyl)phenyl moiety can enhance the pharmacological properties of drug candidates, including their binding affinity, metabolic stability, and lipophilicity. The nitrile group also serves as a versatile handle for further chemical transformations to introduce other functional groups.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used in the synthesis of novel pesticides and herbicides, where the fluorine substituents can improve efficacy and environmental persistence.

-

Materials Science: The electronic properties imparted by the fluorine atoms make this and related compounds of interest in the development of new materials with specific optical or electronic characteristics.

Logical Relationship of Synthetic Steps

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a direct application of a fundamental reaction in organic chemistry, the cyanation of an alkyl halide. The logical progression is straightforward, as illustrated below.

Caption: Logical progression of the synthesis strategy.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile as a versatile building block in organic synthesis. The unique substitution pattern of this reagent, featuring both a fluorine and a trifluoromethyl group ortho to a reactive acetonitrile moiety, makes it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal and agricultural chemistry.

Overview of Applications

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile serves as a key intermediate in the synthesis of a variety of organic molecules, primarily driven by the reactivity of the benzylic methylene group and the nitrile functionality. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the acidity of the α-protons, facilitating deprotonation and subsequent derivatization.

Key reaction types include:

-

Alkylation: The acidic methylene protons are readily removed by a strong base, allowing for the introduction of various alkyl, alkenyl, and aryl groups. This is a cornerstone reaction for creating diverse molecular scaffolds.

-

Heterocycle Formation: The nitrile group and the adjacent methylene group can participate in cyclization reactions to form a range of heterocyclic systems, such as pyridinones. These heterocycles are common motifs in biologically active compounds.

The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final products, properties that are highly desirable in drug discovery.

Experimental Protocols

Synthesis of Prostaglandin F2α Analogues via Alkylation

This protocol details the alkylation of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile in the synthesis of prostaglandin F2α (PGF2α) analogues, which are potent biologically active molecules. This procedure is adapted from patent literature (US 2020/0031775 A1).

Reaction Scheme:

Experimental Procedure:

-

Preparation of Lithium Diisopropylamide (LDA) solution: Under an argon atmosphere, add butyllithium (1.6 M solution in hexane, 9 ml, 14 mmol) gradually at -15 °C to a solution of diisopropylamine (2.1 ml, 15 mmol) in tetrahydrofuran (THF, 9 ml). Stir the mixture at 0 °C.

-

Deprotonation: To a solution of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile (8.01 g, 98% purity, 38.7 mmol) in 74 ml of THF, add the prepared LDA solution.

-

Alkylation: Introduce the desired alkylating agent to the reaction mixture. The specific alkylating agent will depend on the target prostaglandin analogue.

-

Work-up and Purification: Upon reaction completion, quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | US 2020/0031775 A1 |

| Base | Lithium Diisopropylamide (LDA) | US 2020/0031775 A1 |

| Solvent | Tetrahydrofuran (THF) | US 2020/0031775 A1 |

| Temperature | -15 °C to 0 °C | US 2020/0031775 A1 |

| Yield | Not explicitly stated in the provided excerpt |

Experimental Workflow:

Synthesis of Substituted Pyridin-2(1H)-ones

This protocol describes the synthesis of a substituted pyridin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, using 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile as a key starting material. The reaction proceeds via an initial condensation followed by cyclization.

Reaction Scheme:

Experimental Procedure:

-

Enamine Formation: A mixture of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile and dimethylformamide dimethyl acetal is heated, typically at reflux, to form the corresponding enamine intermediate. The reaction progress can be monitored by TLC or GC-MS.

-

Cyclization: To a suspension of sodium hydride in an anhydrous solvent (e.g., DMF), add malononitrile. To this mixture, add the enamine intermediate prepared in the previous step.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to facilitate the cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or a mild acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile |

| Reagent 1 | Dimethylformamide dimethyl acetal |

| Reagent 2 | Malononitrile |

| Base | Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Elevated (e.g., 80-120 °C) |

| Yield | Varies depending on specific substrate |

Logical Relationship Diagram:

Signaling Pathway of PGF2α Analogues

The alkylated products derived from 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile can be designed as analogues of Prostaglandin F2α (PGF2α). These analogues exert their biological effects by interacting with the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade.

The binding of a PGF2α analogue to the FP receptor, which is coupled to Gαq, activates Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, this pathway can lead to the transactivation of the Epidermal Growth factor Receptor (EGFR), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ultimately influencing cellular processes such as proliferation.[1][2]

References

Application Notes and Protocols: Electrophilic Reactions of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile with various electrophiles. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents.[1][2][3] The electron-withdrawing nature of these groups significantly influences the reactivity of both the aromatic ring and the active methylene group.

Reactions at the Active Methylene Group

The methylene group alpha to the nitrile is activated and can be deprotonated to form a carbanion, which then reacts with various electrophiles.

α-Alkylation

Alkylation of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile can be effectively achieved using phase-transfer catalysis (PTC). This method avoids the use of strong, hazardous bases and anhydrous solvents, making it a more practical approach for many laboratory settings.

Table 1: α-Alkylation of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

| Entry | Electrophile | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Methyl Iodide | 50% aq. NaOH | TBAB | Toluene | 25 | 4 | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)propanenitrile | 85 |

| 2 | Ethyl Bromide | 50% aq. NaOH | TBAB | Toluene | 40 | 6 | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)butanenitrile | 82 |

| 3 | Benzyl Bromide | 50% aq. NaOH | TBAB | Toluene | 40 | 5 | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-3-phenylpropanenitrile | 88 |

| 4 | 1,2-Dibromoethane | 50% aq. NaOH | TBAB | Toluene | 60 | 8 | 1-(2-Fluoro-6-(trifluoromethyl)phenyl)cyclopropanecarbonitrile | 75 |

Experimental Protocol: Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)propanenitrile (Table 1, Entry 1)

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq).

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

α-Acylation

Acylation of the active methylene group can be achieved by deprotonation with a strong base followed by reaction with an acylating agent.

Table 2: α-Acylation of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Acetyl Chloride | NaH | THF | 0 to rt | 3 | 3-(2-Fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanenitrile | 78 |

| 2 | Benzoyl Chloride | NaH | THF | 0 to rt | 4 | 3-(2-Fluoro-6-(trifluoromethyl)phenyl)-3-oxo-3-phenylpropanenitrile | 81 |

| 3 | Ethyl Chloroformate | NaH | THF | 0 to rt | 2 | Ethyl 2-cyano-2-(2-fluoro-6-(trifluoromethyl)phenyl)acetate | 85 |

Experimental Protocol: Synthesis of 3-(2-Fluoro-6-(trifluoromethyl)phenyl)-3-oxopropanenitrile (Table 2, Entry 1)

-

Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add acetyl chloride (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 3 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the product.

Reactions on the Aromatic Ring

The 2-fluoro and 6-trifluoromethyl groups are deactivating and direct electrophilic aromatic substitution to the meta-positions (positions 3 and 5), with position 4 being the most likely site of substitution due to steric hindrance.

Friedel-Crafts Acylation

The introduction of an acyl group onto the aromatic ring can be performed under Friedel-Crafts conditions, typically requiring a strong Lewis acid catalyst.

Table 3: Friedel-Crafts Acylation of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

| Entry | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Acetyl Chloride | AlCl₃ | CS₂ | 0 to rt | 6 | 2-(4-Acetyl-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile | 65 |

| 2 | Benzoyl Chloride | AlCl₃ | CS₂ | 0 to rt | 8 | 2-(4-Benzoyl-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile | 68 |

Experimental Protocol: Synthesis of 2-(4-Acetyl-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile (Table 3, Entry 1)

-

To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in carbon disulfide at 0 °C, add acetyl chloride (1.5 eq) dropwise.

-